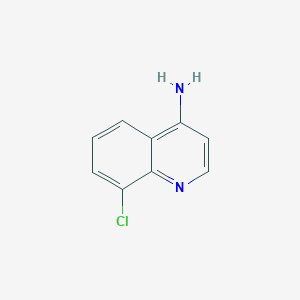

8-Chloroquinolin-4-amine

Beschreibung

Historical Context and Significance within Quinoline (B57606) Chemistry

The significance of the quinoline scaffold in chemistry and medicine dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, the first effective treatment for malaria. This discovery spurred extensive research into quinoline derivatives. The 4-aminoquinoline (B48711) scaffold, the core of 8-Chloroquinolin-4-amine, became particularly prominent during the mid-20th century through systematic investigations into synthetic antimalarial agents, which led to the development of highly effective drugs.

While much of the historical focus has been on its 7-chloro isomer, found in the structure of the landmark antimalarial drug Chloroquine (B1663885), the broader class of halo-aminoquinolines has been pivotal. acs.org The exploration of different substitution patterns on the quinoline ring, including the 8-chloro position, arose from the need to understand structure-activity relationships and to develop compounds that could overcome emerging drug resistance in pathogens like Plasmodium falciparum. acs.orgresearchgate.net The synthesis of various nitroquinolines and their subsequent reduction to aminoquinolines has been a common strategy to access these important chemical entities. mdpi.com

Relevance as a Privileged Scaffold in Medicinal Chemistry and Agrochemicals

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for drug discovery. The 4-aminoquinoline ring system is widely regarded as such a scaffold. nih.govfrontiersin.orgbohrium.comnih.gov This versatility allows for the generation of large libraries of compounds with a wide spectrum of biological activities.

The 4-aminoquinoline core is a key pharmacophore in many antimalarial drugs, where it is understood to interfere with heme detoxification in the parasite. researchgate.net Beyond its well-established role in antimalarial research, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aitandfonline.comnih.govnih.gov For instance, certain 4-aminoquinoline derivatives have shown potent cytotoxic effects against human breast cancer cell lines. nih.govresearchgate.net

In the field of agrochemicals, quinoline derivatives have also found applications due to their broad biological activities. ijpsr.com Compounds based on this scaffold have been investigated for their potential as fungicides and bactericides, highlighting the versatility of the quinoline framework beyond pharmaceutical applications.

Overview of Research Trajectories for this compound and its Derivatives

Contemporary research on this compound and related compounds is focused on several key areas. A major trajectory is the development of novel agents to combat the growing problem of drug resistance in infectious diseases and oncology. acs.orgbohrium.com Researchers are designing and synthesizing new derivatives and hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacologically active moieties, such as sulfonamides, triazoles, or other heterocyclic systems. future-science.com

Another significant research direction is the expansion of the therapeutic applications of 4-aminoquinoline derivatives. While the antimalarial activity is well-documented, extensive efforts are underway to explore their efficacy as anticancer, antiviral, and antibacterial agents. ontosight.aitandfonline.commdpi.com Structure-activity relationship (SAR) studies are crucial in this context, aiming to optimize the substitution pattern on the quinoline ring to enhance potency and selectivity for specific biological targets. frontiersin.orgnih.gov For example, research has shown that modifications to the side chain at the 4-amino position can lead to a substantial increase in activity against chloroquine-resistant malaria strains. acs.org The synthesis of compounds targeting various human cancer cell lines continues to be an active and promising field of investigation. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides key computed physicochemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₇ClN₂ | nih.gov |

| Molecular Weight | 178.62 g/mol | nih.gov |

| CAS Number | 65340-72-9 | nih.gov |

| Topological Polar Surface Area | 38.9 Ų | nih.gov |

| Complexity | 163 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Examples of Biologically Active Quinoline Derivatives This interactive table summarizes selected research findings on various quinoline derivatives, showcasing the versatility of the scaffold.

| Derivative Class | Specific Compound Example | Target/Activity | Research Finding | Source |

| 7-Chloroquinoline-Sulfonamide Hybrids | N/A (General Series) | Antimalarial (P. falciparum) | Compounds proved highly active with IC₅₀ values in the low micromolar range. | future-science.com |

| 4-Aminoquinoline-Triazine Hybrids | Hybrid of 4-aminoquinoline and triazine | Antimalarial (P. yoelii) | Showed impressive suppression (99.11%) against a chloroquine-resistant strain in an in vivo model. | researchgate.net |

| Halogenated Pyrano[3,2-h]quinolones | 6-chloro-analogue | Anticancer (MCF-7, HCT 116, etc.) | 6-chloro analogues were found to be the most active among the series tested. | nih.gov |

| N'-Substituted-7-chloro-quinolin-4-yl diamines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Anticancer (MDA-MB 468 cells) | Emerged as the most active compound in the series, more potent than chloroquine. | nih.gov |

| Dapsone-Quinoline Hybrids | N-(4-(4-aminophenylsulfonyl) phenyl)-7-chloroquinolin-4-amine | Anticancer (MCF-7 cells) | Showed antiproliferative activity two to three times more potent than the reference drug doxorubicin. | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXSIWQVJINCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485174 | |

| Record name | 8-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-72-9 | |

| Record name | 8-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chloroquinolin 4 Amine and Analogs

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is the cornerstone for the synthesis of 4-aminoquinoline (B48711) derivatives. In this reaction, the electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the C4-position towards nucleophilic attack by an amine. The subsequent loss of the chloride leaving group yields the desired 4-aminoquinoline product.

Direct Coupling of 4-Chloroquinolines with Amine-Substrates

Direct coupling of a 4-chloroquinoline (B167314) precursor, such as 4,8-dichloroquinoline (B1582372), with a primary or secondary amine is the most straightforward application of the SNAr strategy. This method's efficacy is influenced by factors including the reaction temperature, the nature of the amine, and the presence of catalysts or additives.

The application of thermal energy is a common method to drive the SNAr reaction between 4-chloroquinolines and amines. These reactions are typically conducted in a suitable solvent at elevated temperatures.

Alkylamines generally exhibit good reactivity in SNAr reactions with 4-chloroquinolines under thermal conditions. The reaction of 4,7-dichloroquinoline (B193633) with an excess of ethane-1,2-diamine, for instance, proceeds by heating the mixture, initially to 80 °C and then to 130 °C, to afford the corresponding 4-aminoquinoline derivative. This direct coupling approach is often more suitable for alkylamines than for less nucleophilic anilines. javeriana.edu.co

| 4-Chloroquinoline Substrate | Alkylamine | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80 °C then 130 °C, 7h | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | Data Not Available |

| 4,7-Dichloroquinoline | N,N-dimethylpropane-1,3-diamine | Neat, 130 °C, 8h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | Data Not Available |

While conventional heating can be employed for the coupling of anilines with 4-chloroquinolines, the reactions often require more forcing conditions or yield lower outputs compared to those with alkylamines. The reduced nucleophilicity of anilines necessitates higher temperatures and sometimes longer reaction times to achieve satisfactory conversion.

| 4-Chloroquinoline Substrate | Aniline (B41778) | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 4,7-dichloro-2-phenylquinazoline | p-Anisidine | EtOH, reflux | N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | Moderate |

The inclusion of a base, such as triethylamine (B128534) or inorganic carbonates and bicarbonates, can significantly improve the efficiency and yield of the SNAr reaction. The base serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, thereby preventing the protonation of the amine nucleophile and maintaining its reactivity. This strategy is particularly beneficial for reactions involving a broader range of alkylamines. researchgate.net For instance, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been achieved by reacting 5-amino-7-bromoquinolin-8-ol (B11873180) with various sulfonyl chlorides in the presence of triethylamine. scholaris.ca

| 4-Chloroquinoline Substrate | Amine | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 5-amino-7-bromoquinolin-8-ol | Various sulfonyl chlorides | Triethylamine (TEA) | Dry THF | 5-amino-7-bromoquinolin-8-yl sulfonates | Good |

| 8-hydroxyquinoline (B1678124) | Substituted benzoyl chlorides | Triethylamine (TEA) | Not Specified | 8-hydroxyquinoline derivatives | Data Not Available |

| Phenolic group | Benzyl bromide | Potassium carbonate | Not Specified | Benzylated product | Data Not Available |

Conversely, the use of a catalytic amount of a Brønsted acid (e.g., hydrochloric acid) or a Lewis acid can facilitate the coupling of anilines to the 4-position of the quinoline ring. researchgate.net The acid is thought to activate the quinoline ring towards nucleophilic attack by protonating the ring nitrogen, thereby increasing the electrophilicity of the C4-position. This approach has proven to be effective for incorporating anilines, providing high reaction yields and an operationally simple procedure. However, this method is generally not suitable for alkylamines, as they are readily protonated by the acid, which deactivates them as nucleophiles. researchgate.net For example, the synthesis of 4-aryl-3,4-dihydro-2H- scholaris.cachemrevlett.comoxazino[5,6-h]quinolin-2-one derivatives has been achieved by refluxing a mixture of 8-hydroxyquinoline, a para-alkylbenzaldehyde, and urea (B33335) under acidic conditions (37% HCl). scholaris.ca

| Substrate 1 | Substrate 2 | Substrate 3 | Acid Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | para-Alkylbenzaldehyde | Urea | 37% HCl | Reflux, 48h | 4-aryl-3,4-dihydro-2H- scholaris.cachemrevlett.comoxazino[5,6-h]quinolin-2-one | 65-90% |

| ortho-Aminophenol | Aldehydes | Alkynes | Trifluoroacetic acid (TFA) | Co-catalyzed with Silver(I) triflate | 8-Hydroxyquinoline derivatives | Good to Excellent |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reactions and often improving yields compared to conventional heating methods. In the synthesis of 4-aminoquinolines, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions are particularly effective. The reaction of 4,7-dichloroquinoline with various amines (including primary and secondary alkylamines, as well as anilines) proceeds efficiently under microwave irradiation. researchgate.net Optimal conditions often involve using dimethyl sulfoxide (B87167) (DMSO) as the solvent at temperatures of 140°C or 180°C, leading to the desired 4-aminoquinoline products in good to excellent yields (80%-95%) within short reaction times of 20 to 30 minutes. researchgate.net

This methodology has also been applied to more complex, multi-component reactions. For instance, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, which incorporate a quinoline moiety, has been successfully performed using microwave assistance. acs.org This approach highlights the versatility of microwave energy in constructing complex heterocyclic systems based on the quinoline scaffold. acs.org The primary advantages of this technique include a dramatic reduction in reaction time, increased product yields, and operational simplicity. nih.gov

| Parameter | Condition | Source |

| Reactants | 4,7-dichloroquinoline, various amines | researchgate.net |

| Solvent | DMSO | researchgate.net |

| Temperature | 140°C or 180°C | researchgate.net |

| Time | 20-30 minutes | researchgate.net |

| Yield | 80%-95% | researchgate.net |

Ultrasound Irradiation in Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another non-conventional energy source that can enhance chemical reactions. ijirt.org By employing acoustic cavitation, ultrasound irradiation can accelerate reaction rates and improve yields under milder conditions than conventional methods. ijirt.orgnih.gov This technique has been successfully applied to the synthesis of new 7-chloroquinoline (B30040) derivatives through "click" chemistry. tandfonline.com The use of ultrasound in these syntheses offers significant benefits, including reduced energy consumption and shorter reaction times. ijirt.orgtandfonline.com

In the context of synthesizing hybrid quinoline-imidazole derivatives, ultrasound irradiation has been shown to dramatically decrease the N-alkylation reaction time from 48–96 hours under conventional heating to just 1–2 hours. nih.gov This acceleration is accompanied by a slight increase in yields, making it an environmentally friendly and efficient method. nih.gov The application of sonochemistry represents a green approach in organic synthesis, often minimizing side product formation and allowing for easier product workup. ijirt.org

| Reaction Type | Conventional Time | Ultrasound Time | Yield Improvement | Source |

| N-alkylation of imidazole (B134444) ring | 48-96 hours | 1-2 hours | ~5-10% increase | nih.gov |

| Click synthesis of 7-chloroquinolines | Longer | Shorter | Improved | tandfonline.com |

Substitution of Chlorine at the 4-Position using Amino Alcohols

A fundamental and widely used method for synthesizing 4-aminoquinoline analogs is the direct nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position of a quinoline ring. nih.gov This reaction involves the coupling of a 4-chloroquinoline derivative with a suitable amine. nih.gov

Specifically, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been achieved by reacting 4,7-dichloroquinolines with various amino alcohols. cdnsciencepub.com This approach allows for the introduction of diverse side chains at the 4-position, which is crucial for modulating the biological activity of the resulting compounds. Both short-chain amino alcohols, such as 2-aminoethanol, and more complex, long-chain partners like 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane, can be used effectively as nucleophiles in this substitution reaction. cdnsciencepub.com The reaction tolerates electron-donating groups on the quinoline ring but may be incompatible with functionalities like ketones and nitro groups under the coupling conditions. cdnsciencepub.com

Metal-Catalyzed Reactions for 4-Aminoquinoline Scaffold Construction

Metal-catalyzed cross-coupling and cascade reactions have revolutionized the synthesis of heterocyclic compounds, providing powerful tools for the construction of the 4-aminoquinoline scaffold. These methods often offer high efficiency, selectivity, and functional group tolerance, enabling the synthesis of complex molecules from simple precursors.

Palladium-Catalyzed Dehydrogenative Aromatization

A modern and efficient strategy for synthesizing 4-aminoquinolines involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines. nih.govorganic-chemistry.org This method provides an atom- and step-economic alternative to traditional multi-step syntheses. organic-chemistry.orgacs.org The reaction typically employs a synergistic catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and copper(II) acetate (Cu(OAc)₂) as an oxidant. nih.govresearchgate.net

The process is facilitated by a ligand, such as 1,10-phenanthroline, and is conducted in pivalic acid as the solvent at elevated temperatures (e.g., 140°C) under an oxygen atmosphere. nih.govresearchgate.net This strategy has demonstrated excellent tolerance for a wide range of substrates, including various alkyl and aryl amines, as well as substitutions on the quinoline core. nih.govorganic-chemistry.org It has been successfully used to synthesize known antimalarial drugs like chloroquine (B1663885) in good yields. nih.gov

| Component | Example | Role | Source |

| Palladium Catalyst | Pd(OAc)₂ | Primary Catalyst | nih.govresearchgate.net |

| Co-Catalyst/Oxidant | Cu(OAc)₂ | Oxidant | nih.govresearchgate.net |

| Ligand | 1,10-phenanthroline | Stabilizer/Accelerator | nih.gov |

| Solvent | Pivalic Acid | Solvent | nih.govresearchgate.net |

| Atmosphere | Oxygen | Terminal Oxidant | nih.govorganic-chemistry.org |

| Temperature | 140°C | Reaction Condition | nih.gov |

Sonogashira/Cyclization Cascade for Substituted 4-Aminoquinolines

A powerful one-pot, three-component strategy for the synthesis of substituted 4-aminoquinolines is the imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. nih.govacs.org This reaction efficiently constructs the 4-aminoquinoline core from readily available starting materials: an o-bromoaniline, an alkyne, and an isocyanide. nih.govacs.org

The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a suitable ligand like Xantphos. nih.govacs.org A copper(I) salt, commonly copper(I) bromide (CuBr), is used as a co-catalyst, which is characteristic of the Sonogashira reaction. nih.govacs.org The first stage involves the palladium/copper-catalyzed coupling of the starting materials, which is then followed by the addition of an acid (e.g., HCl) to promote the intramolecular cyclization, yielding the final 4-aminoquinoline product. nih.govacs.org This methodology is highly versatile, tolerating a variety of functional groups on the reactants and allowing for the direct synthesis of medicinally relevant, substituted 4-aminoquinolines. nih.govacs.org

| Reagent/Condition | Description | Source |

| Starting Materials | o-bromoaniline, alkyne, isocyanide | nih.govacs.org |

| Palladium Catalyst | Pd(OAc)₂ | nih.govacs.org |

| Ligand | Xantphos | nih.govacs.org |

| Copper Co-catalyst | CuBr | nih.govacs.org |

| Base | Cs₂CO₃ | nih.govacs.org |

| Solvent | DMF | nih.govacs.org |

| Temperature | 90°C | nih.govacs.org |

| Cyclization Agent | HCl (2 M) | nih.govacs.org |

Copper-Catalyzed Reactions

Copper catalysts are also widely employed in the synthesis of the 4-aminoquinoline scaffold through various reaction pathways. nih.gov One notable method is a three-component reaction utilizing CuI as a catalyst to combine phenylacetylenes, alkyl/aryl-sulfonylazides, and 2-aminobenzonitriles. nih.gov This process allows for the introduction of aryl and sulfoamino groups at the 3- and 2-positions of the quinoline ring, respectively, yielding highly substituted 4-aminoquinolines. nih.gov

Another copper-catalyzed approach is a [2+2+2] annulation used to synthesize 2,3-disubstituted 4-aminoquinolines from substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. nih.govfrontiersin.org Furthermore, a copper(II)-catalyzed aerobic oxidative desulfurative 6π electrocyclization has been developed to access 2-methyl-3-carboxylate-4-anilinoquinolines. nih.govfrontiersin.org These copper-catalyzed methods are valued for their operational simplicity and high atom economy. nih.govfrontiersin.org

| Reaction Type | Catalyst | Key Reactants | Product Type | Source |

| Three-Component Reaction | CuI | Phenylacetylenes, sulfonylazides, 2-aminobenzonitriles | 2-aminosulfonyl-3-substituted-4-aminoquinolines | nih.gov |

| [2+2+2] Annulation | Copper | Benzonitriles, aryliodonium salts, ynamides | 2,3-disubstituted 4-aminoquinolines | nih.govfrontiersin.org |

| Aerobic Oxidative Electrocyclization | Copper(II) | N-aryl-imino ketene (B1206846) N,S-acetals | 2-methyl-3-carboxylate-4-anilinoquinolines | nih.govfrontiersin.org |

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions are highly valued in synthetic chemistry for their efficiency, reduced waste, and simplification of procedures by avoiding the isolation of intermediate compounds.

A modern and efficient one-pot, two-stage method for synthesizing substituted 4-aminoquinolines involves an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. nih.govacs.org This three-component reaction utilizes readily available starting materials: an o-bromoaniline, a terminal alkyne, and an isocyanide. nih.gov

The process begins with a palladium-catalyzed imidoylative Sonogashira coupling. In this step, the isocyanide inserts into the palladium-alkynyl bond, which then couples with the o-bromoaniline to form a key ynimine intermediate. nih.govacs.org This intermediate is not isolated. Instead, the reaction mixture is treated with an acid, such as aqueous hydrochloric acid, which catalyzes the cyclization and subsequent aromatization to yield the final 4-aminoquinoline product. nih.govacs.org This method is notable for its tolerance of a wide variety of functional groups on all three components, including tertiary, secondary, and even primary aliphatic isocyanides. nih.govacs.org The ability to use functionalized isocyanides makes this route particularly valuable for the direct synthesis of medicinally relevant 2-substituted 4-aminoquinoline analogs. nih.govacs.org

Table 1: Key Features of the Imidoylative Sonogashira/Cyclization Cascade

| Feature | Description | Source |

| Reaction Type | One-pot, two-stage, three-component cascade | nih.gov |

| Components | o-Bromoaniline, terminal alkyne, isocyanide | nih.gov |

| Key Steps | 1. Imidoylative Sonogashira coupling to form an ynimine intermediate. 2. Acid-mediated cycloaromatization. | nih.govacs.org |

| Catalyst System | Palladium catalyst for the coupling step. | nih.gov |

| Advantages | High efficiency, use of readily available starting materials, avoids toxic CO gas, wide functional group tolerance. | nih.gov |

| Scope | Compatible with diverse substitutions on all components; allows direct synthesis of complex 4-aminoquinoline analogs. | acs.org |

Reaction with Aldehydes and Triphenylphosphite for α-Aminophosphonate Derivatives

α-Aminophosphonates, which are structural analogs of α-amino acids, can be synthesized via a one-pot, three-component reaction known as the Kabachnik-Fields reaction. nih.govnih.gov This reaction involves the condensation of an amine, an aldehyde (or ketone), and a phosphite (B83602), typically a dialkyl phosphite or triphenylphosphite. nih.govorgchemres.org

To synthesize α-aminophosphonate derivatives of 8-chloroquinolin-4-amine, the quinoline compound serves as the amine component. The reaction proceeds by mixing the 4-aminoquinoline, a selected aldehyde, and the phosphite reagent. orgchemres.org This process can often be performed under solvent-free conditions and may be catalyzed by various acidic or basic catalysts, although some variations proceed without any catalyst. nih.govscispace.com The mechanism is believed to involve either the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the phosphite, or the reaction of the aldehyde and phosphite to form a hydroxyphosphonate intermediate that is subsequently converted to the final product by the amine. nih.gov This methodology provides a straightforward route to novel phosphonate-containing quinoline derivatives. orgchemres.org

Table 2: Synthesis of α-Aminophosphonate Derivatives via Kabachnik-Fields Reaction

| Component | Role in Reaction | Example | Source |

| Amine | Provides the nitrogen atom for the final product. | This compound | orgchemres.org |

| Aldehyde | Provides the carbon backbone for the substituent. | Benzaldehyde derivatives | orgchemres.org |

| Phosphite | Source of the phosphonate (B1237965) group. | Triphenylphosphite, Dialkyl phosphites | nih.govnih.gov |

| Product | The resulting α-aminophosphonate derivative. | Diethyl [(4-((8-chloroquinolin-4-yl)amino)phenyl)(phenyl)methyl]phosphonate | orgchemres.org |

Derivatization Strategies for this compound Analogs

Derivatization of the this compound scaffold is a key strategy for developing new compounds with tailored properties. Modifications can be made at various positions, but substitutions at the C4-amino group are particularly common.

The most common method for synthesizing N-substituted 4-aminoquinoline analogs is through the nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgnih.gov This approach typically starts with a 4,7- or 4,8-dichloroquinoline precursor. The chlorine atom at the C4 position is significantly more reactive than the one at C7 or C8, allowing for selective substitution. frontiersin.orgucsf.edu

The reaction involves the direct coupling of the dichloroquinoline with a wide variety of primary or secondary amines. nih.gov These can include simple alkylamines, anilines, or more complex amine-containing heterocycles. nih.gov Reaction conditions can be varied; traditional methods often require high temperatures and long reaction times, sometimes using an excess of the amine as the solvent. nih.gov The use of microwave irradiation can significantly shorten reaction times to as little as 20-30 minutes. frontiersin.orgnih.gov Depending on the nucleophilicity of the amine, a base such as triethylamine or sodium hydroxide (B78521) may be required to facilitate the reaction. nih.gov In the case of aniline nucleophiles, a Brønsted or Lewis acid catalyst can improve yields. nih.gov This versatility allows for the creation of a large library of N-substituted analogs.

Introducing chirality into the side chain of 4-aminoquinolines is a critical strategy, particularly in medicinal chemistry, to potentially enhance biological activity and overcome drug resistance. nih.gov A powerful methodology for achieving this involves using natural or synthetic amino acids as chiral building blocks. nih.gov

This synthetic approach allows for the creation of 4-aminoquinolines with chirally defined and variably substituted side chains. nih.gov The process enables precise control over the stereochemistry at the chiral center and allows for the introduction of diverse functionalities, including hydrophobic groups. By modifying the side chain with specific chiral moieties, it is possible to refine the molecule's interaction with biological targets. nih.gov Research has shown that such modifications, including adjustments to the side chain's length, rigidity, and the nature of the terminal amino group, can significantly impact the compound's efficacy. nih.govnih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. Analogs of this compound have been used as scaffolds for creating various hybrid compounds.

Quinoline-Chalcone Hybrids: These hybrids link the 4-aminoquinoline core to a chalcone (B49325) moiety. nih.govnih.gov The synthesis is often multi-step. First, a chalcone is typically prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (e.g., 4-aminoacetophenone) and an aromatic aldehyde. nih.govresearchgate.net Subsequently, the amino group on the chalcone is coupled with a 4-chloroquinoline derivative to form the final hybrid molecule, often connected by a linker. nih.govresearchgate.net

Quinoline-Pyrazoline Hybrids: Pyrazoline-containing hybrids are frequently synthesized from quinoline-chalcone precursors. researchgate.netnih.gov The α,β-unsaturated ketone system of the chalcone moiety undergoes a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. researchgate.netnih.gov This reaction efficiently forms the five-membered pyrazoline ring, resulting in a new hybrid molecule that incorporates both the quinoline and pyrazoline pharmacophores. nih.govnih.gov

Benzimidazole (B57391) Hybrids: Hybrids of 7-chloroquinoline and benzimidazole have been synthesized by connecting the two heterocyclic systems through various linkers. nih.govresearchgate.netmdpi.com A common synthetic route involves preparing a quinoline derivative that contains a reactive functional group, such as an aldehyde. nih.gov This aldehyde-functionalized quinoline is then condensed with a substituted o-phenylenediamine (B120857) precursor in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to construct the benzimidazole ring directly onto the quinoline scaffold. nih.gov This creates a covalently linked hybrid molecule. nih.govmdpi.com

Table 3: Overview of Hybrid Compound Synthesis Strategies

| Hybrid Type | Key Precursors | Typical Reaction | Source |

| Quinoline-Chalcone | 4-Chloroquinoline derivative, amino-substituted chalcone | Nucleophilic Aromatic Substitution | nih.govresearchgate.net |

| Quinoline-Pyrazoline | Quinoline-chalcone hybrid, hydrazine hydrate | Cyclocondensation | researchgate.netnih.gov |

| Quinoline-Benzimidazole | Aldehyde-functionalized quinoline, o-phenylenediamine | Condensation/Cyclization | nih.govmdpi.com |

Quinoline Nucleus Substitutions (e.g., C-5, C-6, C-7, C-8)

Modifications to the carbocyclic ring of the quinoline scaffold are crucial for developing analogs with diverse properties. Synthetic strategies have been established to introduce substituents at various positions, including C-5, C-7, and C-8.

Direct substitution on the this compound nucleus can be challenging, so syntheses often begin with an appropriately substituted quinoline precursor. For instance, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates methods for introducing functionalities at these positions. scholaris.ca Similarly, the synthesis of 7-substituted-4-chloro-quinolines, which can then be converted to the corresponding 4-amino derivatives, is a common approach. nih.gov

A notable method for C-5 functionalization involves a photocatalytic regioselective difluoroalkylation of 8-aminoquinoline (B160924) amides. This debrominative coupling reaction with difluoromethyl bromides provides a variety of 5-difluoromethylated quinoline derivatives. researchgate.net Research has also led to the synthesis of new 5-amino-7-bromoquinolin-8-yl sulfonates in good yields through multistep synthesis. nih.gov

For substitutions at the C-7 and C-8 positions, mixed lithium-magnesium reagents have been employed to functionalize 7-chloroquinolines. This method involves the generation of mixed lithium-magnesium intermediates that can react with various electrophiles, allowing for substitutions at the C-8 position. durham.ac.uk

The following table summarizes examples of substitutions on the quinoline nucleus.

Table 1: Examples of Quinoline Nucleus Substitutions

| Position | Substituent | Precursor/Method | Reference |

|---|---|---|---|

| C-5 | Difluoromethyl | Photocatalytic difluoroalkylation of 8-aminoquinoline amides | researchgate.net |

| C-5, C-7 | Dichloro | N/A | nih.gov |

| C-7 | Amino alcohols | Substitution on 4,7-dichloro-8-aminoquinoline | scholaris.ca |

| C-7 | Fluoro | Aromatic nucleophilic substitution on 4-chloro-7-fluoro-quinoline | nih.gov |

| C-7 | Trifluoromethyl | Aromatic nucleophilic substitution on 4-chloro-7-(trifluoromethyl)quinoline | nih.gov |

| C-7 | Methoxy | Aromatic nucleophilic substitution on 4-chloro-7-methoxyquinoline | nih.gov |

Incorporation of Specific Functional Groups (e.g., Piperazine (B1678402), Indole (B1671886), Thioalkyl)

The introduction of specific functional groups, often via a linker to the 4-amino position, is a key strategy in analog development. Piperazine, indole, and thioalkyl moieties have been successfully incorporated to create hybrid molecules.

Piperazine Moiety: The piperazine ring is a common linker used to connect the 4-aminoquinoline core to other heterocyclic systems. One synthetic route involves the nucleophilic substitution of a chlorine atom at the C-4 position of a dichloroquinoline derivative with a piperazine-containing fragment. For example, (7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl-amine can be synthesized by reacting 4,7-dichloroquinoline with Piperazin-1-yl-methylamine in isopropyl alcohol. sphinxsai.comresearchgate.net This intermediate can then be further functionalized. sphinxsai.comresearchgate.net Another strategy involves a nucleophilic substitution reaction between 4-aminoquinoline-pyrimidine intermediates and an excess of piperazine in dimethylformamide (DMF) to create piperazine-tethered hybrids. nih.gov

Indole Moiety: Hybrid molecules incorporating both quinoline and indole scaffolds have been developed. Synthetic strategies often involve creating a linkage between the two ring systems. For instance, a series of hybrid 8-hydroxyquinoline-indole derivatives were synthesized, some of which included a piperazine bridge connecting the two moieties. nih.govresearchgate.net The synthesis of N-((8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide analogs was achieved by reacting indole-2-carboxylic acid with an 8-hydroxyquinoline precursor in the presence of a coupling agent like EDCI. nih.gov

Thioalkyl Groups: The introduction of thioalkyl functionalities at the C-4 position of the quinoline ring has been achieved through nucleophilic substitution. A synthetic pathway starting from 4-hydroxy-8-tosyloxyquinoline involves chlorination to yield 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate is then treated with various sulfur nucleophiles, such as propane-1-thiol, propane-2-thiol, or butane-1-thiol, to produce the corresponding 4-thioalkyl-8-hydroxyquinolines in yields often exceeding 70%. researchgate.net In these reactions, the removal of the tosyl protecting group at the C-8 position occurs concurrently with the substitution of the chlorine at C-4. researchgate.net

The table below details the synthesis of analogs featuring these specific functional groups.

Table 2: Synthesis of Analogs with Specific Functional Groups

| Functional Group | Synthetic Approach | Starting Materials | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Piperazine | Nucleophilic substitution | 4,7-dichloroquinoline, Piperazin-1-yl-methylamine | Piperazine-bridged 4-aminoquinoline | sphinxsai.comresearchgate.net |

| Piperazine | Nucleophilic substitution | 2-((7-Chloroquinolin-4-yl)amino)ethylmethanesulfonate, Piperazine | Piperazine-tethered 4-aminoquinoline-pyrimidine hybrid | nih.gov |

| Indole | Amide coupling | Indole-2-carboxylic acid, 2-(aminomethyl)quinolin-8-ol | 8-Hydroxyquinoline-indole amide hybrid | nih.gov |

Pharmacological and Biological Activities of 8 Chloroquinolin 4 Amine Derivatives

Antimalarial Activity

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. nih.govnih.gov However, the emergence and spread of drug-resistant malaria parasites have necessitated the development of novel analogs. nih.govnih.gov Derivatives of 8-chloroquinolin-4-amine have shown considerable promise in this area, exhibiting activity against various Plasmodium species, including strains resistant to conventional therapies.

Activity against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

Numerous studies have demonstrated the potent in vitro activity of this compound derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the most lethal species of malaria parasite. nih.govnih.govnih.gov

Systematic modifications of the side chain of 7-chloro-4-aminoquinolines have yielded derivatives with significant potency against various P. falciparum strains. For instance, several novel 4-aminoquinoline analogs have shown low nanomolar 50% inhibitory concentrations (IC₅₀s) against both CQS (3D7, D6) and CQR (W2, Dd2, FCB, K1) strains. nih.govnih.govresearchgate.net Some of these compounds were found to be significantly more potent than chloroquine against resistant strains. nih.govresearchgate.net For example, certain derivatives exhibited IC₅₀ values ranging from 28.1 to 80.0 nM against the Dd2 strain (CQ IC₅₀ = 140 nM) and 49.1 to 73.7 nM against the FCB strain (CQ IC₅₀ = 170 nM). nih.gov

The introduction of different functional groups and ring systems, such as piperazine (B1678402) and isoindoline-dione moieties, into the side chain has been a successful strategy to enhance activity against CQR strains. researchgate.netnih.gov For example, isoindoline-dione-4-aminoquinolines have displayed good activity against the CQR W2 strain, with one of the most potent compounds having an IC₅₀ of 0.006 μM. nih.gov Similarly, side-chain modified 4-aminoquinolines incorporating methylpiperazine linked amino acids have shown superior activity against the K1 resistant strain compared to chloroquine. researchgate.net

The following table summarizes the in vitro antimalarial activity of selected this compound derivatives against P. falciparum strains.

| Compound ID | P. falciparum Strain | IC₅₀ (nM) | Reference |

| TDR 58845 | 3D7 (CQS) | < 12 | nih.gov |

| W2 (CQR) | 5.52 - 89.8 | nih.gov | |

| TDR 58846 | 3D7 (CQS) | < 12 | nih.gov |

| W2 (CQR) | 5.52 - 89.8 | nih.gov | |

| Compound 4b | Dd2 (CQR) | < 80 | nih.gov |

| FCB (CQR) | < 73.7 | nih.gov | |

| Compound 5a | Dd2 (CQR) | < 80 | nih.gov |

| FCB (CQR) | < 73.7 | nih.gov | |

| Compound 20c | K1 (CQR) | More potent than CQ | researchgate.net |

| Compound 30 | K1 (CQR) | More potent than CQ | researchgate.net |

| Compound 4r | W2 (CQR) | 6 | nih.gov |

This table is for illustrative purposes and includes a selection of data. For comprehensive information, please refer to the cited literature.

Activity against Other Plasmodium Species (e.g., P. vivax, P. berghei, P. yoelii)

The antimalarial activity of this compound derivatives extends beyond P. falciparum. Several analogs have demonstrated efficacy against other Plasmodium species that infect humans and are used in animal models.

Derivatives have shown activity against P. vivax, a species that can cause relapsing malaria. nih.govmdpi.com The development of compounds active against both P. falciparum and P. vivax is a key goal in antimalarial drug discovery. nih.gov

In vivo studies using rodent malaria models have confirmed the activity of these compounds. For instance, several 4-aminoquinoline derivatives have shown potent activity against P. berghei in mice. nih.govmdpi.comoup.com Some bisquinoline derivatives were found to be orally active in the P. berghei mouse model. oup.com Furthermore, certain analogs have exhibited significant suppression of parasitemia in mice infected with the N-67 strain of P. yoelii, a chloroquine-resistant model. researchgate.netscholarsresearchlibrary.comtandfonline.com

The table below provides examples of the in vivo activity of selected derivatives.

| Compound ID | Plasmodium Species | Animal Model | Activity | Reference |

| TDR 58845 | P. berghei | BALB/c mice | Cured mice at 40 mg/kg | nih.gov |

| TDR 58846 | P. berghei | BALB/c mice | Cured mice at 40 mg/kg | nih.gov |

| (±)-trans-N1,N2-bis(7−chloroquin-olin-4−yl)cyclohexane-1,2−diamine | P. berghei | Mice | Potent activity, orally active | oup.com |

| Compound 14 | P. yoelii (N-67) | Mice | Significant suppression of parasitemia | tandfonline.comtandfonline.com |

| Compound 22 | P. yoelii (N-67) | Mice | Significant suppression of parasitemia | tandfonline.comtandfonline.com |

This table is for illustrative purposes and includes a selection of data. For comprehensive information, please refer to the cited literature.

Mechanisms of Antimalarial Action

The antimalarial activity of 4-aminoquinoline derivatives, including those of this compound, is primarily attributed to their interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govtandfonline.comwikipedia.org

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. nih.govesr.ie This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite. tandfonline.com To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, crystalline pigment called hemozoin, which is identical to β-hematin. nih.govtandfonline.comnih.gov

This compound derivatives are known to inhibit this crucial detoxification process. tandfonline.comnih.govresearchgate.net They accumulate in the parasite's food vacuole and interfere with the formation of hemozoin. nih.govresearchgate.netajol.info The 7-chloro group on the quinoline (B57606) ring is considered a critical requirement for this inhibitory activity. nih.govacs.org Numerous studies have shown that newly synthesized analogs effectively inhibit β-hematin formation in vitro. researchgate.netscholarsresearchlibrary.comtandfonline.com

The inhibition of hemozoin formation is a direct consequence of the interaction between the 4-aminoquinoline derivatives and heme. nih.govoup.comfuture-science.com These compounds form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.govtandfonline.com This complexation is thought to be a key step in their mechanism of action. nih.govresearchgate.net The accumulation of the drug-heme complex is highly toxic to the parasite and ultimately leads to its death. nih.govwikipedia.org The 4-aminoquinoline nucleus is believed to be responsible for this complexation with heme. nih.govacs.org

While the primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation, there is some evidence to suggest that 8-aminoquinolines, a related class of compounds, may also interfere with the plasmodial electron transport chain. wits.ac.za It is proposed that 8-aminoquinolines are metabolized in the liver to active quinone metabolites that can generate oxygen free radicals, which in turn interfere with the parasite's respiratory processes. wits.ac.za However, the primary mechanism for 4-aminoquinoline derivatives like this compound is widely accepted to be the disruption of heme detoxification. nih.govtandfonline.comajol.info

Interference with Protein Synthesis and DNA/RNA Polymerase Inhibition

The this compound scaffold is a component of various molecules that exhibit a range of biological activities. While the primary mechanism for antimalarial 4-aminoquinolines is often cited as the inhibition of hemozoin formation, some derivatives have been shown to interfere with nucleic acid processes. nih.govesr.ie For instance, certain quinoline derivatives can form complexes with DNA, leading to defects in the synthesis and repair of this critical macromolecule. plos.org

Some quinoline derivatives have been found to inhibit essential enzymes involved in nucleic acid replication, such as DNA and RNA polymerases. nih.govasm.org Studies on 8-hydroxyquinolines, a related class, demonstrated inhibition of RNA-dependent DNA polymerase. asm.org Other research has indicated that specific quinoline derivatives can suppress HBV DNA polymerase. researchgate.net A series of quinoline and quinazoline (B50416) derivatives were screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with some compounds showing significant inhibitory effects on viral RNA synthesis. researchgate.net The antibacterial action of some quinoline compounds targets crucial enzymes like DNA-directed RNA polymerase and topoisomerases, which are vital for cellular replication and integrity. nih.gov

Accumulation in Parasite Digestive Vacuoles

A critical factor for the antimalarial activity of 4-aminoquinoline derivatives is their ability to accumulate in the acidic digestive vacuole of the Plasmodium parasite. esr.ienih.govajol.info This accumulation is a key step in their mechanism of action. core.ac.uk The digestive vacuole is where the parasite digests the host's hemoglobin, a process that releases toxic heme. esr.ie

The weak basic nature of these compounds allows them to become protonated and trapped within the acidic environment of the vacuole, a phenomenon known as "pH trapping". esr.ienih.gov This leads to a high concentration of the drug at its site of action. The tertiary nitrogen atom in the side chain of many 4-aminoquinoline derivatives is important for this accumulation process and generally enhances antimalarial activity. nih.gov The 7-chloroquinoline (B30040) moiety itself has been shown to be essential for binding to hematin (B1673048) within the acidic vacuole, which disrupts the parasite's detoxification process of polymerizing heme into non-toxic hemozoin. ajol.info Chloroquine-sensitive parasites accumulate significantly more drug in their digestive vacuoles than resistant strains. esr.iesemanticscholar.org

Overcoming Drug Resistance Mechanisms

The emergence of drug-resistant strains of Plasmodium falciparum, particularly to chloroquine, has driven research into new 4-aminoquinoline derivatives that can circumvent these resistance mechanisms. nih.govnih.govnih.gov Many new synthetic analogues have shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. nih.govnih.gov

Chloroquine resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. nih.govajol.info This mutated transporter facilitates the efflux of the drug from the vacuole, reducing its concentration and thus its efficacy. ajol.infosemanticscholar.org

Research has focused on designing new 4-aminoquinoline derivatives with modified side chains to overcome this efflux. nih.govacs.org Studies have shown that resistance does not involve a change in the drug's target but rather a compound-specific efflux mechanism. nih.govresearchgate.net By altering the side chain, new analogues can evade recognition by the efflux pump. For example, "reversed chloroquines" have been developed that can directly inhibit chloroquine transport by the mutated PfCRT. nih.gov

The metabolic breakdown of 4-aminoquinoline drugs, particularly through dealkylation of the side chain by cytochrome P450 enzymes, can reduce their in vivo efficacy. nih.govnih.gov This biotransformation can lead to reduced lipid solubility and increased cross-resistance with chloroquine. nih.gov

To enhance metabolic stability, researchers have synthesized derivatives with bulkier groups on the side chain. nih.govmdpi.com These modifications are designed to sterically hinder the P450 enzymes, preventing metabolic dealkylation. mdpi.comliverpool.ac.uk For example, replacing the diethylamino side-chain with a more robust group like a tert-butyl group or a bulky bicyclic quinolizidine (B1214090) ring has been shown to prevent oxidative dealkylation and overcome resistance mechanisms. mdpi.comliverpool.ac.uk This increased metabolic stability helps maintain the compound's effective concentration for a longer duration, improving its therapeutic potential. chemrxiv.orgescholarship.org

Anticancer / Antitumor Activity

Activity against Various Cancer Cell Lines (e.g., MCF-7 breast cancer, leukemia, lymphoma)

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential as anticancer agents, with activity observed against a wide range of human tumor cell lines. mdpi.comtandfonline.comthieme-connect.com

Hybrid molecules combining the 7-chloro-4-aminoquinoline structure with a benzimidazole (B57391) ring have shown potent antiproliferative effects. mdpi.com Certain compounds from this class exhibited strong cytotoxic activity against leukemia (CCRF-CEM, THP-1) and lymphoma (Raji, HuT78) cell lines, with GI50 values ranging from 0.4 to 8 µM. mdpi.comwestminster.ac.uk These compounds were found to suppress cell cycle progression and induce apoptosis in lymphoma cells. mdpi.com

Other studies have explored different hybrid structures. Itaconic acid hybrids incorporating a chloroquine core were tested against a panel of cancer cells, including MCF-7 (breast adenocarcinoma), K-562 (chronic myelogenous leukemia), and Z-138 (mantle cell lymphoma). nih.gov One such derivative showed high activity across all tested cell lines, with GI50 values between 0.7 and 8.6 µM. westminster.ac.uknih.gov The MCF-7 cell line was noted as being particularly sensitive to these compounds. nih.gov

Pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment have also been evaluated for antitumor activity. mdpi.com Several of these compounds showed remarkable activity against 58 different cancer cell lines, with GI50 values as low as 0.48 µM. mdpi.com Specifically, activity was noted against breast cancer (BT-549) and leukemia (HL-60, K562) cell lines. mdpi.com

Below is a table summarizing the in vitro anticancer activity of selected 7-chloroquinoline derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Benzimidazole Hybrids | CCRF-CEM (Leukemia) | 5.0 µM | mdpi.com |

| Benzimidazole Hybrids | THP-1 (Leukemia) | 3.2 µM | mdpi.com |

| Benzimidazole Hybrids | Raji (Lymphoma) | 3.8 µM | mdpi.com |

| Benzimidazole Hybrids | HuT78 (Lymphoma) | 8.1 µM | mdpi.com |

| Itaconic Acid Hybrids | MCF-7 (Breast) | 0.7 - 8.6 µM | nih.gov |

| Itaconic Acid Hybrids | K-562 (Leukemia) | 0.7 - 8.6 µM | nih.gov |

| Itaconic Acid Hybrids | Z-138 (Lymphoma) | 0.7 - 8.6 µM | nih.gov |

| Pyrazoline Hybrids | BT-549 (Breast) | 1.40 µM | mdpi.com |

| Pyrazoline Hybrids | SNB-75 (CNS) | 0.48 µM | mdpi.com |

| Pyrazoline Hybrids | HOP-92 (Lung) | 1.50 µM | mdpi.com |

| Imidazole (B134444) Hybrids | MCF-7 (Breast) | 0.62 µM | westminster.ac.uk |

| Imidazole Hybrids | A549 (Lung) | 0.44 µM | westminster.ac.uk |

| Triazine-Benzimidazole Hybrids | MCF-7 (Breast) | 2.74 µM | westminster.ac.uk |

Mechanism of Action (e.g., Apoptosis Induction, Mitochondrial Membrane Potential Disruption)

Derivatives of this compound have demonstrated notable anticancer properties by instigating programmed cell death, known as apoptosis, in malignant cells. This process is often triggered through the generation of reactive oxygen species (ROS), which leads to the depolarization of the mitochondrial membrane and the subsequent activation of caspase pathways. The disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. mdpi.comnih.gov

For instance, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to cause a significant disruption of the mitochondrial membrane potential in cancer cells. mdpi.comresearchgate.net One such compound, designated as 12d, induced mitochondrial membrane disruption in over 85% of HuT78 lymphoma cells after 24 hours of treatment. Another derivative, 5d, also led to changes in the mitochondrial membrane potential in approximately 23.9% of these cells. mdpi.com These alterations can be an early trigger for apoptosis or a consequence of the apoptotic signaling cascade, ultimately leading to the release of pro-apoptotic proteins from the mitochondria into the cytoplasm. mdpi.com

Furthermore, the anticancer mechanism of some quinoline derivatives involves the inhibition of key cellular processes. For example, certain compounds have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. Others can arrest the cell cycle, a crucial step in preventing the replication of damaged DNA in cancer cells. One quinoline-8-sulfonamide (B86410) derivative, compound 9a, was observed to cause cell cycle arrest at the G2/M and S phases in A549 lung cancer cells, alongside a twofold increase in DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com

Here is a summary of the mechanisms of action for selected this compound derivatives:

Interactive Table: Anticancer Mechanisms of this compound Derivatives| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (lymphoma) | Disruption of mitochondrial membrane potential, Apoptosis induction mdpi.comresearchgate.net |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (lymphoma) | Disruption of mitochondrial membrane potential, Apoptosis induction mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | A549 (lung cancer) | G2/M and S phase cell cycle arrest, DNA fragmentation, Apoptosis induction mdpi.com |

| N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine | HeLa (cervical) | ROS generation, Mitochondrial depolarization, Caspase activation, G2/M cell cycle arrest |

| 8-aminoquinoline-naphthyl copper complex | MCF-7, MDA-MB-231 (breast cancer) | Loss of mitochondrial membrane potential, Caspase-9 activation, Intrinsic apoptosis nih.gov |

Potential for Combination Therapy with Anti-Cancer Drugs

The ability of aminoquinolines to act as lysosomotropic agents—compounds that accumulate in lysosomes—positions them as promising candidates for combination therapy with conventional anticancer drugs. nih.gov This accumulation can enhance the antiproliferative effects of chemotherapeutic agents. nih.gov Research has indicated that combining certain 4-anilino-quinoline compounds with immune checkpoint inhibitors can lead to a synergistic effect, resulting in a greater reduction of tumor size. google.com

Aminoquinolines have been shown to sensitize cancer cells to chemo- and radiotherapy, suggesting their potential as adjuvants in the treatment of solid tumors. nih.gov For example, chloroquine, a well-known 4-aminoquinoline, has been observed to increase the apoptotic effects of 5-fluorouracil (B62378) (5-FU) on human colorectal adenocarcinoma HT-29 cells. Pre-treatment with chloroquine suppressed the expression and catalytic activity of cyclin E/CDK2 complexes, leading to cell cycle arrest in the G0/G1 phase. nih.gov This indicates that inhibiting autophagy, a process that cancer cells can use to survive the stress induced by chemotherapy, can enhance the efficacy of drugs like 5-FU. nih.gov

Moreover, the chemosensitization mediated by chloroquine can be highly specific, with studies showing up to a 120-fold greater efficacy in killing cancer cells compared to normal cells at low concentrations. nih.gov This suggests that aminoquinoline derivatives could significantly boost the therapeutic effects of certain targeted therapies, such as PI3K-Akt inhibitors, with minimal impact on non-cancerous cells. nih.gov The development of macromolecular drug conjugates, where 4- and 8-aminoquinoline (B160924) derivatives are linked with anticancer agents, is another strategy being explored to overcome drug resistance and improve the therapeutic index of existing cancer treatments. wits.ac.za

Activity against Parasitic Infections (excluding Malaria)

Leishmanicidal Activity (e.g., Leishmania infantum, L. braziliensis, L. amazonensis, L. chagasi, L. major)

Derivatives of this compound have demonstrated significant activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. A series of 4-amino-7-chloroquinoline derivatives showed potent antileishmanial activity against L. chagasi, L. braziliensis, L. major, and L. amazonensis. nih.gov Similarly, novel 4-amino-7-chloroquinoline derivatives have been identified as being highly active against Leishmania infantum. nih.govbg.ac.rs

In one study, ten different 4-amino-7-chloroquinoline derivatives showed IC₅₀ values of less than 1 µM against the promastigote stages of L. infantum and L. tropica. Five of these compounds also had an IC₅₀ of less than 1 µM against the intramacrophage amastigotes of L. infantum. nih.govbg.ac.rs Furthermore, two compounds demonstrated a significant reduction in parasite load in a mouse model of visceral leishmaniasis caused by L. infantum, highlighting their potential for in vivo efficacy. nih.govbg.ac.rs

Other studies have also reported the leishmanicidal potential of various quinoline derivatives. For example, 8-quinolinylsulfonamides have shown IC₅₀ values ranging from 0.45 to 2.99 µM against L. chagasi promastigotes. griffith.edu.au A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were tested against Leishmania mexicana promastigotes, with some compounds showing IC₅₀ values in the range of 5.67 to 8.46 µM. mdpi.com

Interactive Table: Leishmanicidal Activity of this compound Derivatives

| Derivative Class | Leishmania Species | Activity/IC₅₀ |

| 4-amino-7-chloroquinoline derivatives | L. chagasi, L. braziliensis, L. major, L. amazonensis | Strong antileishmanial activity nih.gov |

| 4-amino-7-chloroquinoline derivatives | L. infantum, L. tropica (promastigotes) | IC₅₀ < 1 µM for ten compounds nih.govbg.ac.rs |

| 4-amino-7-chloroquinoline derivatives | L. infantum (amastigotes) | IC₅₀ < 1 µM for five compounds nih.govbg.ac.rs |

| 8-quinolinylsulfonamides | L. chagasi (promastigotes) | IC₅₀ = 0.45 - 2.99 µM griffith.edu.au |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana (promastigotes) | IC₅₀ = 5.67 - 8.46 µM mdpi.com |

A key mechanism of the leishmanicidal action of this compound derivatives is the targeting of the parasite's mitochondria. nih.govnih.gov These compounds can disrupt the mitochondrial electron transport chain, leading to a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), ultimately causing parasite cell death. nih.gov

Specifically, 7-chloro-4-quinolinylhydrazone derivatives have been shown to induce a loss of mitochondrial potential in Leishmania. nih.gov The disruption of mitochondrial function through the inhibition of ATP synthesis is another important mechanism, as any interference with the electron transport chain will affect ATP production. nih.gov The structural features of these quinoline derivatives, particularly the presence of a lipophilic chain and a terminal tertiary amine, are crucial for their ability to alter the mitochondrial membrane potential and affect cellular and mitochondrial functions within the parasite. nih.gov This leads to a cascade of events including increased ROS production, morphological changes in the parasite, and death via apoptosis. nih.gov

The effectiveness of 4-aminoquinoline derivatives as leishmanicidal agents is also attributed to their ability to accumulate in acidic compartments within the parasite and the host macrophage. nih.govnih.gov These compounds are weak bases and can readily accumulate in acidic organelles such as lysosomes and acidocalcisomes. nih.govnih.gov The accumulation is particularly effective for organic bases with pKa values between 8 and 10 and a log P value between 4 and 6. nih.gov

The presence of two basic moieties in the 4-aminoquinoline structure—the quinolinic nitrogen and a tertiary alkylamine in the side chain—is essential for their accumulation in the macrophage lysosome and the parasite's mitochondria in their protonated form. nih.gov The lipophilic nature of these compounds is also critical for their ability to cross the membranes of these organelles. nih.gov This accumulation within the phagolysosome of the macrophage facilitates the interaction between the drug and the parasite, enhancing the leishmanicidal effect. nih.gov

Treatment of other Parasitic Diseases

While the primary focus has been on their antimalarial and leishmanicidal activities, some quinoline derivatives have also been investigated for their potential against other parasitic diseases. For instance, certain benzothiazole (B30560) derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org In one study, a 6-amidino-2-arylbenzothiazole derivative was highly effective against bloodstream forms of T. brucei and also showed activity in the low nanomolar range against the malaria parasite Plasmodium falciparum. acs.org This suggests a cross-species efficacy and points to the potential of these compounds as broad-spectrum antiparasitic agents. acs.org

Antiviral Activity

Derivatives of 4-aminoquinoline, the parent structure of this compound, have been a significant focus of research for their potential antiviral effects, particularly following the COVID-19 pandemic. accscience.com While early interest centered on repurposing drugs like chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), their clinical benefit for COVID-19 was not substantiated. accscience.com However, this initial exploration paved the way for investigating other derivatives of 4-aminoquinoline, which have shown promising activity against SARS-CoV-2 and other viruses in preclinical studies. accscience.comjst.go.jp

Research has demonstrated that certain 4-aminoquinoline derivatives can potently inhibit the replication of SARS-CoV-2, including its variants, in cell models like Vero E6 and Calu-3. accscience.com The antiviral mechanisms are multifaceted, with inhibition of the virus's main protease (Mpro) and interference with cellular processes like iron homeostasis being key areas of investigation. accscience.comeuropeanreview.org Beyond coronaviruses, derivatives such as amodiaquine (B18356) have also shown activity against other RNA viruses, including the Dabie bandavirus (formerly SFTSV). jst.go.jpmdpi.com

The SARS-CoV-2 main protease, also known as Mpro or 3CLpro, is a critical enzyme for viral replication. nih.gov It cleaves viral polyproteins to produce essential non-structural proteins, making it a prime target for antiviral drug development. nih.gov Inhibition of Mpro can effectively halt the viral life cycle. nih.gov

In silico and in vitro studies have identified several 4-aminoquinoline derivatives as potential Mpro inhibitors. accscience.com Molecular docking studies have shown that these compounds can bind to the active site of the Mpro enzyme. acs.org The interaction with key catalytic residues, such as Cys145 and His41, is believed to be crucial for their inhibitory action. acs.org

One notable derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was specifically designed as a potential SARS-CoV-2 Mpro inhibitor. nih.govresearchgate.net Research has shown it to be a potent inhibitor of the enzyme, exhibiting a significantly lower IC₅₀ value than the parent compound, chloroquine. dovepress.comnih.gov

Table 1: Inhibitory Activity of 4-Aminoquinoline Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound | Target | IC₅₀ (nM) | Source(s) |

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | 12 | researchgate.netdovepress.comnih.gov |

| Chloroquine | SARS-CoV-2 Mpro | 27 | researchgate.netdovepress.com |

Another proposed antiviral mechanism of 4-aminoquinolines like chloroquine and hydroxychloroquine against SARS-CoV-2 involves their influence on iron homeostasis. europeanreview.orgnih.gov There is a recognized interplay between iron metabolism and viral infections, including COVID-19. europeanreview.org These compounds may exert some of their effects by creating a state of iron starvation, which in turn can trigger downstream cellular pathways involving hepcidin (B1576463) and pro-inflammatory cytokines. europeanreview.org The anti-malarial and immunomodulatory actions of these drugs have been linked to their ability to interfere with cellular iron use. nih.gov This disruption of iron balance is suggested as a potential contributor to their observed antiviral and anti-inflammatory effects in the context of viral diseases. europeanreview.orgnih.gov

The application of 4-aminoquinoline derivatives extends beyond coronaviruses. Amodiaquine, a well-known antimalarial drug from this class, has been investigated for its activity against other viral pathogens. jst.go.jpmdpi.com Notably, it has been identified as a potential agent for treating the severe fever with thrombocytopenia syndrome (SFTS), which is caused by the Dabie bandavirus. jst.go.jpmdpi.comresearchgate.netresearchgate.net This highlights the broader antiviral potential of the 4-aminoquinoline scaffold.

Activity against SARS-CoV-2 (COVID-19) and other Viral Infections

Antibacterial Activity

The quinoline core is a foundational structure for a major class of antibacterial agents known as fluoroquinolones. acs.org Research into 8-chloroquinoline (B1195068) derivatives has revealed compounds with potent antibacterial properties against both Gram-positive and Gram-negative bacteria. acs.org

A study focused on designing novel N-1 substituents for quinolones led to the synthesis of 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. acs.org This specific 8-chloroquinolone derivative demonstrated exceptionally potent antibacterial activity, significantly surpassing that of the established antibiotic trovafloxacin (B114552) against certain clinical isolates. acs.org Structure-activity relationship (SAR) studies indicated that the combination of the 8-chloro substituent with specific groups at the N-1 and C-7 positions was critical for this high potency. acs.org The potent activity is thought to be related to a highly strained and distorted conformation induced by steric hindrance from the chlorine atom at the C-8 position. acs.org

Other research has also confirmed the antibacterial potential of various quinoline derivatives, with some compounds showing moderate to potent activity against strains like Pseudomonas aeruginosa and Escherichia coli. wiley.com

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity/Inhibition Zone | Source(s) |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae (clinical isolates) | 30 times more potent than trovafloxacin | acs.org |

| Staphylococcus aureus (methicillin-resistant) | 128 times more potent than trovafloxacin | acs.org | |

| Compound 6 (a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative) | Pseudomonas aeruginosa | 9.67 ± 1.11 mm | wiley.com |

| Compound 15 (a 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) derivative) | Pseudomonas aeruginosa | 10.00 ± 0.44 mm | wiley.com |

| Compound 8 (a 2-chloroquinoline-3-carbaldehyde derivative) | Escherichia coli | 9.00 ± 0.55 mm (at 300 μg/mL) | wiley.com |

Anti-inflammatory Activity

Quinoline derivatives have long been recognized for their anti-inflammatory properties, with chloroquine being used in the treatment of rheumatoid arthritis and other inflammatory conditions. nih.gov Newer derivatives of this compound have been synthesized and evaluated, revealing significant anti-inflammatory potential. jst.go.jpnih.gov

Amodiaquine and its derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). jst.go.jp Further studies into novel aminochloroquine derivatives showed they could suppress the production of multiple pro-inflammatory cytokines, including IL-17, IFN-γ, IL-6, IL-1β, and TNF-α. nih.gov

One study synthesized a series of 8-quinolinesulfonamide derivatives and evaluated their anti-inflammatory activity. nih.gov A lead compound from this series, designated 3l , was identified as a potent anti-inflammatory agent. nih.gov It was found to inhibit the production of nitric oxide (NO), TNF-α, and IL-1β and could prevent the expression of inflammatory mediators like iNOS and COX-2. nih.gov The mechanism of action for compound 3l was identified as the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which blocks the activation of the NF-κB/MAPK signaling pathway. nih.gov

Table 3: Anti-inflammatory Activity of 8-Quinolinesulfonamide Derivative (Compound 3l)

| Target/Mediator | IC₅₀ (μM) | Source(s) |

| Nitric Oxide (NO) Production | 2.61 ± 0.39 | nih.gov |

| TNF-α Production | 9.74 ± 0.85 | nih.gov |

| IL-1β Production | 12.71 ± 1.34 | nih.gov |

Anti-Alzheimer's Disease Potential

Derivatives of the quinoline scaffold have emerged as promising candidates for the development of multi-target agents for the treatment of Alzheimer's disease (AD). The multifaceted nature of AD, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and metal ion dyshomeostasis, has driven the design of compounds that can simultaneously address these pathological features.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Several derivatives of 4-aminoquinoline have been synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net

Studies on various 4-aminoquinoline derivatives have demonstrated their potential as potent inhibitors of both AChE and BChE. For instance, a series of 4-aminoquinolines with different substituents at the C(4)-amino group and C(7) of the quinoline ring were found to inhibit both enzymes with inhibition constants (Kᵢ) in the micromolar range. researchgate.net Specifically, compounds with an n-octylamino chain or an adamantyl group were the most potent AChE inhibitors. researchgate.net Shortening the alkyl chain length led to a 5-20 fold decrease in AChE inhibition. researchgate.net The most potent BChE inhibitors in this series were those with bulky substituents like the adamantyl group or a strong electron-withdrawing group like a trifluoromethyl group at C(7). researchgate.net

In another study, tertiary amine derivatives of chlorochalcone (B8783882) were designed and showed moderate to potent inhibitory activity against AChE, with some exhibiting high selectivity for AChE over BChE. tandfonline.comnih.gov Compound 4l from this series demonstrated a potent AChE inhibition with an IC₅₀ value of 0.17 µM and a selectivity of 667.2-fold for AChE over BChE. tandfonline.comnih.gov Kinetic and molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. tandfonline.comnih.gov

Furthermore, amodiaquine derivatives, which contain the 4-amino-7-chloroquinoline core, have been identified as very potent inhibitors of both cholinesterases, with Kᵢ values in the nanomolar and low micromolar range and a notable selectivity for AChE. mdpi.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (AChE/BChE) | Reference |

|---|---|---|---|---|

| 4-aminoquinoline with n-octylamino chain | AChE | - (Potent) | - | researchgate.net |

| 4-aminoquinoline with adamantyl group | AChE | - (Potent) | - | researchgate.net |

| 4-aminoquinoline with adamantyl group | BChE | - (Potent) | - | researchgate.net |

| Chlorochalcone derivative (4l) | AChE | 0.17 | 667.2 | tandfonline.comnih.gov |

| Quinolotacrine hybrid (6m) | AChE | 0.285 | >350 | researchgate.net |

| 2,4,6,7,8,9-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amine (35b) | AChE | 0.19 | - | arabjchem.org |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amine (37a) | AChE | 2.77 | - | arabjchem.org |

| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c) | AChE | 0.56 | 4.1 | arabjchem.org |

Note: This table presents a selection of data from various studies on quinoline derivatives, not all of which are direct derivatives of this compound. The data is intended to illustrate the potential of the broader quinoline class as cholinesterase inhibitors.

Inhibition of Aβ1-42 Aggregation

The aggregation of amyloid-beta peptides, particularly the Aβ1-42 form, into senile plaques is a central pathological hallmark of Alzheimer's disease. researchgate.net Consequently, inhibiting this aggregation process is a major therapeutic goal. Several quinoline derivatives have been investigated for their ability to interfere with Aβ aggregation.

For example, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl) amines were synthesized and evaluated for their ability to inhibit self-induced Aβ aggregation. researchgate.net All tested compounds showed the capability to inhibit this process, with the highest inhibition percentage reaching 81.65%. researchgate.net One of the most potent compounds also demonstrated inhibition of Cu²⁺-induced Aβ-aggregation. researchgate.net

In a different study, 8-hydroxyquinoline (B1678124) derivatives containing a piperazine ring were synthesized. arabjchem.org These compounds showed Aβ1-42 aggregation inhibition activities ranging from 32.46% to 73.41% at a concentration of 10 µM, which was superior to the reference compound clioquinol (B1669181) (25.72%). arabjchem.org The compound with a 2,4-difluorobenzene ring (compound 8a) was the most potent inhibitor of Aβ1-42 aggregation with an IC₅₀ value of 5.05 µM. arabjchem.org

Table 2: Aβ₁₋₄₂ Aggregation Inhibitory Activity of Selected Quinoline Derivatives

| Compound Series | Key Structural Feature | Inhibition Range/IC₅₀ | Reference |

|---|---|---|---|

| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl) amines | 7-chloroquinoline core | Up to 81.65% inhibition | researchgate.net |

| 8-hydroxyquinoline-piperazine derivatives | 2,4-difluorobenzene ring (8a) | IC₅₀ = 5.05 µM | arabjchem.org |

| 8-hydroxyquinoline-piperazine derivatives | 2-chlorobenzene ring (8b) | IC₅₀ = 7.35 µM | arabjchem.org |

| 8-hydroxyquinoline-piperidine derivatives | 2-chlorobenzene ring (9a) | IC₅₀ = 5.64 µM | arabjchem.org |

| Benzylideneindanone derivatives | - | 10.5–80.1% inhibition at 20 μM | acs.org |

Note: The compounds listed are derivatives of the broader quinoline class and are presented to show the potential of this scaffold in inhibiting Aβ aggregation.